Structural Identity: 1,4-Dimethyl vs. 1,5-Dimethyl Isomer Purity and Synthetic Fidelity
The target compound (CAS 827625-96-7) bears methyl substituents at positions 1 and 4 of the triazolo[4,3-a][1,5]benzodiazepine ring system. The closest structural isomer, 1,5-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine (CAS 74389-73-4), has the same molecular formula (C12H14N4) and molecular weight (214.27 g/mol) . No other reported isomer matches this molecular formula and core scaffold. The 1,4-dimethyl isomer is the pharmacophoric core of the crystallographically validated BRD4 inhibitor CPI-13 (PDB ligand 3X0), which occupies the acetyl-lysine binding site of BRD4 with a resolution of 1.2 Å [1]. Procurement of the 1,5-isomer in place of the 1,4-isomer would yield a scaffold not represented in any reported BRD4 co-crystal structure [2].
| Evidence Dimension | Regioisomeric substitution pattern (methyl group positions on triazolo ring) |
|---|---|
| Target Compound Data | 1,4-dimethyl substitution; C12H14N4; MW 214.27 g/mol; CAS 827625-96-7 |
| Comparator Or Baseline | 1,5-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine (CAS 74389-73-4); C12H14N4; MW 214.27 g/mol |
| Quantified Difference | Identical molecular formula and molecular weight; differ only in methyl group position (1,4- vs. 1,5-). Only the 1,4-isomer maps to the BRD4 inhibitor pharmacophore (CPI-13 series). |
| Conditions | Structural identity confirmed by IUPAC nomenclature, InChI, and CAS registry differentiation. |
Why This Matters
For procurement, the 1,4- vs. 1,5-dimethyl isomer distinction determines whether the purchased material is the validated BRD4 inhibitor core scaffold or a structurally mismatched isomer with no documented path to active derivatives, directly impacting synthetic feasibility and biological relevance.
- [1] Bellon, S.F., Jayaram, H., Poy, F. (2014). Crystal structure of BRD4 with CPI-13 (3X0). PDB ID: 4X2I. Resolution 1.2 Å. View Source
- [2] Albrecht, B.K. et al. (2014). Bromodomain inhibitors and uses thereof. US Patent Application US20140135316A1. The patent exemplifies 6-aryl-1,4-dimethyl derivatives but does not describe 1,5-dimethyl isomers as active BRD4 inhibitors. View Source
